![molecular formula C21H19NO4 B2756494 2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one CAS No. 1209571-63-0](/img/structure/B2756494.png)
2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one
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Description
The compound is a derivative of chromen-4-one with a pyrrolidine ring attached. Chromen-4-one, also known as coumarin, is a fragrant organic compound in the benzopyrone chemical class, which is a colorless crystalline substance in its standard state . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The chromen-4-one moiety consists of a benzene ring fused to a pyrone ring. The pyrrolidine ring, attached via a carbonyl group, contains a nitrogen atom and is a secondary amine .Chemical Reactions Analysis
Pyrrolidines can undergo a variety of reactions, including N-heterocyclization . Chromen-4-one can participate in reactions typical of aromatic ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of any additional functional groups. Generally, we can predict that it would exhibit the chemical reactivity common to ketones, cyclic amines, and aromatic compounds .Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine derivatives have also been reported to have target selectivity .
Mode of Action
For instance, indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These could potentially include pathways related to inflammation, cancer, viral infections, microbial infections, diabetes, malaria, and more .
Result of Action
Given the wide range of biological activities associated with similar compounds, the effects could potentially include anti-inflammatory effects, anticancer effects, antiviral effects, antimicrobial effects, antidiabetic effects, and more .
properties
IUPAC Name |
2-[3-(4-methoxyphenyl)pyrrolidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-25-16-8-6-14(7-9-16)15-10-11-22(13-15)21(24)20-12-18(23)17-4-2-3-5-19(17)26-20/h2-9,12,15H,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTIQFYZXIUYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-methoxyphenyl)pyrrolidine-1-carbonyl)-4H-chromen-4-one |
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